2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
Description
This compound is a quinoline-based derivative featuring a 4-ethylphenylsulfonyl group at position 3, a fluoro substituent at position 6, and an N-(o-tolyl)acetamide moiety. Its molecular formula is C₂₆H₂₄FN₂O₄S (calculated molecular weight: ~487.1 g/mol). The structural components contribute to its physicochemical properties:
Properties
IUPAC Name |
2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-3-18-8-11-20(12-9-18)34(32,33)24-15-29(23-13-10-19(27)14-21(23)26(24)31)16-25(30)28-22-7-5-4-6-17(22)2/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIOQGDNUFNAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-((4-Ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 478.5 g/mol. Its structure includes a quinoline core, a sulfonyl group, and an acetamide moiety, which contribute to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉F₂N₂O₄S |
| Molecular Weight | 478.5 g/mol |
| CAS Number | 895650-46-1 |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. The presence of the quinoline ring is known to enhance the interaction with microbial targets, potentially inhibiting their growth. Research has indicated that derivatives of quinoline compounds often display significant antibacterial and antifungal properties. For instance, compounds similar in structure have shown effective inhibition against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Similar compounds have been reported to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through mechanisms involving the inhibition of specific kinases or transcription factors .
Enzyme Inhibition
This compound is also being investigated for its role as an enzyme inhibitor. The sulfonamide group is known for its ability to mimic substrate structures, potentially allowing it to bind to active sites on enzymes. Studies have indicated that such compounds can inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes or obesity .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Binding : The sulfonamide moiety likely facilitates binding to target enzymes, leading to inhibition of their activity.
- Cell Signaling Modulation : The compound may affect signaling cascades that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, contributing to their anticancer effects .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various quinoline derivatives, it was found that compounds similar to this compound demonstrated significant antibacterial activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Studies : Research involving the treatment of MCF-7 cells with this compound showed a dose-dependent reduction in cell viability, indicating potential for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
The following table compares the target compound with three closely related analogs (Table 1):
Table 1. Structural and Physicochemical Comparison
*XLogP3 values estimated based on substituent contributions.
Critical Analysis of Substituent Effects
Sulfonyl Group Variations
- 4-Ethylphenyl (Target) vs. Fluorine’s electron-withdrawing nature may enhance sulfonyl group stability in analogs .
Quinoline Core Modifications
Acetamide Substituents
- o-Tolyl (Target) vs. Chlorine’s electronegativity in the analog may alter binding affinity in polar environments .
Q & A
Q. What are the recommended synthetic routes for 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step protocols, including sulfonylation of quinoline derivatives and subsequent coupling with acetamide moieties. For example, a related compound (2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) was synthesized via Na₂CO₃-mediated acetylation in CH₂Cl₂ under reflux, followed by purification via silica gel chromatography and recrystallization from ethyl acetate . Key optimizations include:
- Temperature : Reflux conditions (e.g., 40–80°C) for intermediate formation.
- Catalyst/Base : Use of Na₂CO₃ or K₂CO₃ to neutralize HCl byproducts.
- Purification : Gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization to improve yield (58% in the cited example).
- Monitoring : TLC and NMR to track reaction progress.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) resolve structural features like the quinoline core, sulfonyl groups, and acetamide linkages. For example, a related compound showed δ 7.69 (br s, NH) and δ 2.14 (s, CH₃) in ¹H NMR .
- Mass Spectrometry : ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 347) .
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .
Q. What safety protocols are essential during handling?
- Methodological Answer : Based on GHS classifications for structurally similar sulfonamide-quinoline derivatives:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .
- Storage : 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
- Methodological Answer : Discrepancies may arise from tautomerism (e.g., keto-enol forms in the quinoline-4-one moiety) or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., enol-keto tautomers).
- COSY/HSQC Experiments : To assign ambiguous proton-carbon correlations.
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural validation.
- Control Experiments : Compare with synthesized analogs (e.g., fluoro vs. chloro derivatives in ) to isolate electronic effects.
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Fishing : Use computational docking (e.g., AutoDock Vina) against quinoline-targeted enzymes (e.g., topoisomerases, kinases) .
- SAR Studies : Synthesize analogs (e.g., replacing o-tolyl with 4-ethylphenyl ) to assess pharmacophore requirements.
- Biochemical Assays : Measure inhibition of bacterial DNA gyrase (for antimicrobial activity) or cancer cell viability (MTT assay) .
- Metabolic Profiling : LC-MS/MS to identify metabolites and stability in microsomal models .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer : Low yields often stem from steric hindrance at the quinoline N-1 position or competing side reactions. Solutions include:
- Activation of Acetamide : Use coupling agents like HATU or EDCI to enhance reactivity .
- Solvent Optimization : Replace CH₂Cl₂ with DMF or THF to improve solubility .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 min at 100°C) .
Q. What computational methods predict the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to optimize geometry and compute electrostatic potential maps .
- QSAR Models : Use descriptors like polar surface area (PSA) and LogP (calculated via ChemAxon or ACD/Labs) to predict bioavailability .
- Molecular Dynamics (MD) : Simulate solvation in water/octanol systems to estimate partition coefficients .
Q. How do structural modifications (e.g., sulfonyl group replacement) affect bioactivity?
- Methodological Answer :
- Sulfonyl vs. Carbonyl : Replace the 4-ethylphenylsulfonyl group with acetyl (as in ) to assess impact on target binding.
- Fluorine Substitution : Compare 6-fluoro with 6-chloro derivatives (see vs. ) to evaluate electronic effects on potency.
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., CYP450 inhibition assays) for sulfonyl vs. sulfonamide variants .
Data Contradiction Analysis
Q. How to reconcile discrepancies in biological activity data across similar compounds?
- Methodological Answer :
- Standardized Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., 48-hr incubation) .
- Control Compounds : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity .
- Meta-Analysis : Compare published IC₅₀ values (e.g., vs. ) to identify outliers and contextualize experimental conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
